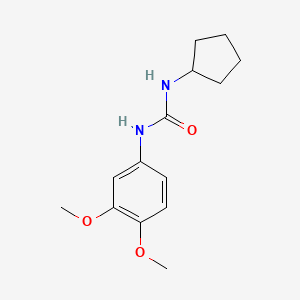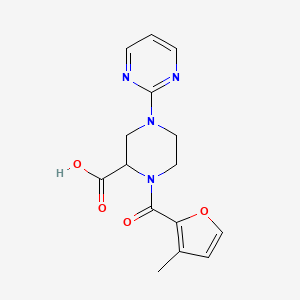
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea, also known as CYC116, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer.
Mecanismo De Acción
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea inhibits the activity of several kinases, including Aurora A and B, VEGFR2, and FLT3. These kinases are involved in cell division, angiogenesis, and the growth and survival of cancer cells. By inhibiting these kinases, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea is its specificity for certain kinases, which reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea include further preclinical and clinical studies to determine its efficacy and safety as a therapeutic agent for various types of cancer. Additionally, research could focus on developing more stable analogs of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea with longer half-lives and greater specificity for target kinases. Finally, studies could investigate the potential of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea as an anti-inflammatory agent for the treatment of inflammatory diseases.
Conclusion
In conclusion, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its mechanism of action involves the inhibition of several kinases involved in cell division, angiogenesis, and the growth and survival of cancer cells. N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Further research is needed to fully understand the efficacy and safety of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea in clinical settings and to develop more stable analogs with greater specificity for target kinases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea involves a multi-step process that includes the preparation of 3,4-dimethoxyphenethylamine, which is then converted to the corresponding isocyanate using phosgene. The isocyanate is then reacted with cyclopentylamine to form the final product, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-7-11(9-13(12)19-2)16-14(17)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFHNSIIYKUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5375691.png)
![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5375709.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![1-methyl-9-{[3-(trifluoromethyl)phenyl]acetyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5375722.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)